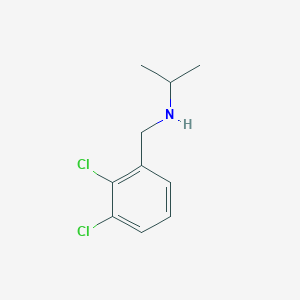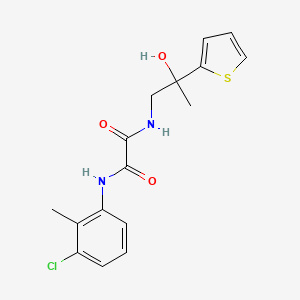
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has shown potential therapeutic effects in various health conditions, including anxiety, depression, and neurodegenerative disorders.
作用機序
The mechanism of action of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. The compound may also interact with other neurotransmitter systems, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone in lab experiments include its potential therapeutic effects in various health conditions, its ability to interact with the endocannabinoid system, and its low toxicity. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its efficacy and safety, and the difficulty in synthesizing the compound.
将来の方向性
There are several future directions for the research on 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone. These include:
1. Investigating its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its effects on the immune system and its potential in the treatment of autoimmune diseases.
3. Investigating its potential in the treatment of pain and inflammation.
4. Studying its effects on the cardiovascular system and its potential in the treatment of cardiovascular diseases.
5. Investigating its potential in the treatment of cancer.
Conclusion:
In conclusion, 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that has shown potential therapeutic effects in various health conditions. Its mechanism of action is not fully understood, but it is believed to act on the endocannabinoid system and interact with other neurotransmitter systems. It has various biochemical and physiological effects, including its ability to increase the levels of neurotransmitters such as serotonin and dopamine and reduce the levels of pro-inflammatory cytokines. Its advantages in lab experiments include its potential therapeutic effects and low toxicity, while its limitations include the need for further studies to determine its efficacy and safety. There are several future directions for the research on this compound, including investigating its potential in the treatment of neurodegenerative disorders, autoimmune diseases, pain and inflammation, cardiovascular diseases, and cancer.
合成法
The synthesis of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves the condensation of 2-chlorophenylpiperazine and indole-3-carboxaldehyde in the presence of a reducing agent. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has shown potential therapeutic effects in various health conditions. It has been studied for its anxiolytic, antidepressant, and neuroprotective properties. It has also been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it has been studied for its anti-inflammatory and antinociceptive effects.
特性
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMMUUTFUKICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)

![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)


![2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B3020820.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)